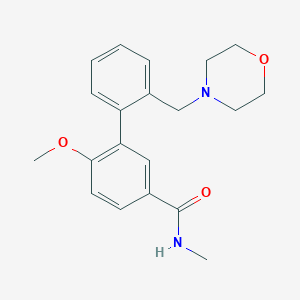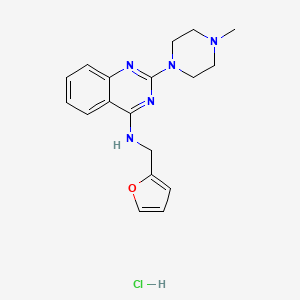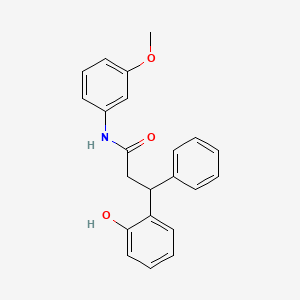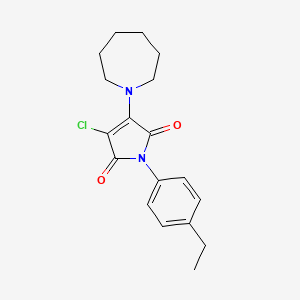![molecular formula C18H20N4O B3967382 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide](/img/structure/B3967382.png)
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide
Descripción general
Descripción
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. DMQX has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Mecanismo De Acción
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate, the endogenous agonist of the receptor. By blocking the activation of AMPA receptors, this compound can modulate synaptic transmission and plasticity, which underlies many physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain and other tissues. For example, this compound can reduce the excitability of neurons and suppress epileptic seizures. This compound can also enhance long-term potentiation (LTP), a cellular mechanism of learning and memory, in the hippocampus. However, this compound can also induce neurotoxicity and impair cognitive function in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, such as its short half-life in vivo, its potential off-target effects on other ion channels or receptors, and the need for careful dosing and experimental design to avoid confounding factors.
Direcciones Futuras
There are several future directions for the research on N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide and its applications. One direction is to develop more potent and selective AMPA receptor antagonists based on the structure of this compound, which may have improved pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, depression, and addiction, and to develop novel therapeutic strategies targeting AMPA receptors. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying brain function and dysfunction.
Aplicaciones Científicas De Investigación
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. This compound has also been used to investigate the pharmacology of other AMPA receptor antagonists and to develop new therapeutic agents targeting AMPA receptors.
Propiedades
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-10-5-6-14-15(8-11(2)20-17(14)7-10)18(23)19-9-16-12(3)21-22-13(16)4/h5-8H,9H2,1-4H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANYPIWYSCLWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)C(=O)NCC3=C(NN=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B3967302.png)
![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3967313.png)

![5-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B3967327.png)

![5-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-2-methylbenzenesulfonamide](/img/structure/B3967350.png)
![4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)morpholine](/img/structure/B3967371.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3967377.png)



![(1R*,3S*)-N~3~-ethyl-1,2,2-trimethyl-N~1~-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide](/img/structure/B3967406.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B3967411.png)
